Hexamethylenediammonium diiodide (HDADI2), CAS 20208-23-5, is a linear, six-carbon diammonium salt utilized as a highly specific organic spacer cation and interfacial passivator in next-generation perovskite solar cells (PSCs) and light-emitting diodes (PeLEDs). In procurement and material selection workflows, it is sourced to bridge inorganic octahedral layers in Dion-Jacobson (DJ) 2D/3D hybrid perovskites or to modify the surface of standard 3D perovskite films [1]. Featuring two terminal ammonium groups separated by a flexible hexyl chain, HDADI2 provides a precise balance of hydrophobicity and charge transport capability. This specific structural profile mitigates ion migration, tunes exciton binding energies, and improves hole-transport-layer wettability, making it a highly targeted choice over monoammonium salts or mismatched diammonium analogs for scaling stable, high-yield optoelectronic devices [1].
Substituting hexamethylenediammonium diiodide with shorter (e.g., butanediammonium, BDAI2) or longer (e.g., octanediammonium, ODAI2) diammonium salts drastically alters the optoelectronic and structural properties of the resulting perovskite, leading to high failure rates in targeted applications [1]. The alkyl chain length directly dictates the interlayer spacing, which governs exciton binding energy, quantum confinement, and vertical charge carrier injection dynamics. For instance, longer chains like ODAI2 severely impede vertical charge transport and exacerbate efficiency roll-off due to excessive Auger recombination in LED architectures[1]. Furthermore, in lead-free tin-based systems, the exact steric profile of HDADI2 is required to shield Sn2+ from oxidation without completely blocking charge extraction—a delicate structural balance that randomly selected organic spacers fail to achieve [2].
In the fabrication of quasi-2D near-infrared perovskite light-emitting diodes, the choice of the diammonium spacer strictly dictates device efficiency and roll-off behavior. Devices utilizing HDADI2 exhibited a moderate exciton binding energy of 138.1 meV, which perfectly balanced quantum confinement and carrier injection [1]. This resulted in a peak external quantum efficiency (EQE) of 21.9% and an ultralong half-lifetime (T50) of 479 hours at 20 mA cm−2. In contrast, the longer-chain ODAI2 analog yielded an excessive binding energy of 168.6 meV, leading to severe Auger recombination and significantly lower current injection (46.1 mA cm−2 vs 115.3 mA cm−2 for HDADI2 at peak EQE) [1].
| Evidence Dimension | Exciton binding energy and peak EQE |
| Target Compound Data | 138.1 meV binding energy; 21.9% EQE (HDADI2) |
| Comparator Or Baseline | 168.6 meV binding energy; lower EQE with severe roll-off (ODAI2) |
| Quantified Difference | 30.5 meV lower binding energy; superior carrier injection and efficiency |
| Conditions | Quasi-2D Dion-Jacobson perovskite (n=5) near-infrared LEDs |
Buyers developing PeLEDs must select HDADI2 over longer-chain analogs to prevent severe efficiency roll-off and maximize operational lifetime.
Lead-free formamidinium tin iodide (FASnI3) perovskites suffer from rapid degradation due to the oxidation of Sn2+ to Sn4+. The introduction of HDADI2 acts as a protective shield via hydrogen bonding between its terminal NH3+ groups and the SnI6 4- octahedra [1]. This interaction neutralizes charged defects and retards oxidation, enabling the HDADI2-treated FASnI3 solar cells to achieve a power conversion efficiency (PCE) of 7.6%. Crucially, the modified devices retained 80% of their initial efficiency after 550 hours of storage in a nitrogen environment, whereas the untreated baseline devices degraded rapidly [1].
| Evidence Dimension | Long-term stability (retained PCE) |
| Target Compound Data | Retains 80% of initial PCE after 550 hours |
| Comparator Or Baseline | Untreated FASnI3 baseline (rapid degradation) |
| Quantified Difference | Massive extension of operational lifetime (>550 h for T80) |
| Conditions | FASnI3 perovskite solar cells stored in N2 glovebox |
For procurement in lead-free perovskite manufacturing, HDADI2 is essential for overcoming the critical commercialization bottleneck of tin oxidation.
The quality of the interface between the perovskite layer and the hole transport layer (HTL) is a primary determinant of solar cell yield. Modifying the perovskite surface with hydrophilic HDADI2 significantly improves the wettability of the Spiro-OMeTAD HTL solution [1]. This treatment reduced the surface roughness of the perovskite film from 19.4 nm to 15.8 nm, establishing superior interfacial contact. Consequently, the charge-extraction rate was accelerated, boosting the average PCE from a baseline of 20.25% to 22.28% (with a champion device reaching 23.08%)[1].
| Evidence Dimension | Surface roughness and Power Conversion Efficiency (PCE) |
| Target Compound Data | 15.8 nm roughness; 22.28% average PCE |
| Comparator Or Baseline | 19.4 nm roughness; 20.25% average PCE (Unmodified baseline) |
| Quantified Difference | 3.6 nm reduction in roughness; 2.03% absolute increase in average PCE |
| Conditions | Spiro-OMeTAD/perovskite interface in standard PSC architecture |
HDADI2 serves as a highly effective, process-compatible surface modifier that directly increases the manufacturing yield and efficiency of standard PSCs.
In the development of stackable, precious-metal-free perovskite solar cells, maintaining electrical contact during mechanical stress is critical. Modifying the PEDOT:PSS electrode with HDADI2 improves its physical adhesion and aligns its energy levels with adjacent functional layers[1]. Devices utilizing the HDADI2-modified PEDOT:PSS achieved a PCE of 15.21% (at 1 cm2) and demonstrated extraordinary mechanical resilience, surviving 500 complete disassembly and reassembly cycles with almost no degradation in PCE [1]. Standard unmodified electrodes cannot sustain this level of mechanical cycling without catastrophic failure.
| Evidence Dimension | Mechanical cycling stability and PCE |
| Target Compound Data | 15.21% PCE maintained over 500 disassembly/assembly cycles |
| Comparator Or Baseline | Unmodified PEDOT:PSS / conventional metal electrodes (fail under repeated disassembly) |
| Quantified Difference | Zero significant PCE loss after 500 mechanical cycles |
| Conditions | Stacked perovskite solar cells (S-PSCs) with 1 cm2 illumination area |
This demonstrates HDADI2's unique utility as a polymer electrode modifier for buyers focused on flexible, modular, or mechanically robust photovoltaic architectures.
Based on its optimal chain length that balances exciton binding energy and charge injection, HDADI2 is highly recommended for formulating Dion-Jacobson phase perovskite light-emitting diodes [1]. It is the preferred choice over shorter or longer diammonium salts when targeting high external quantum efficiencies and long operational lifetimes in the near-infrared spectrum.
HDADI2 is a critical procurement item for research and scale-up of FASnI3 solar cells[2]. Its ability to form hydrogen bonds with SnI6 4- octahedra effectively suppresses the oxidation of Sn2+ to Sn4+, making it indispensable for achieving commercially viable long-term stability in toxic-lead-free photovoltaic technologies.
In standard commercial PSC architectures, HDADI2 acts as an excellent surface treatment prior to hole transport layer (e.g., Spiro-OMeTAD) deposition [3]. Its hydrophilic nature improves HTL wettability, reduces surface roughness, and accelerates charge extraction, directly translating to higher manufacturing yields and absolute PCE gains.
Beyond direct integration into the perovskite lattice, HDADI2 is utilized as a chemical modifier for PEDOT:PSS electrodes [4]. By enhancing the adhesion and energy level alignment of the polymer film, it enables the production of stackable, mechanically robust solar cells that can undergo hundreds of assembly cycles without performance loss.